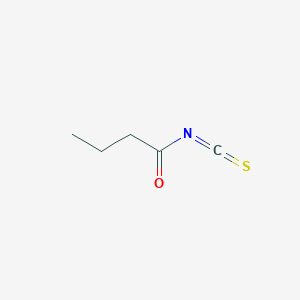
Butanoyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoyl isothiocyanate is an organic compound with the molecular formula C5H9NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. These compounds are known for their diverse biological activities and are commonly found in cruciferous vegetables. This compound is a derivative of butanoic acid and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butanoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of butanoyl chloride with potassium thiocyanate in the presence of a suitable solvent like acetone. The reaction proceeds as follows:
C4H7COCl+KSCN→C4H7CONCS+KCl
Another method involves the use of primary amines and carbon disulfide, followed by oxidation. This method is often employed for the synthesis of various isothiocyanates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Butanoyl isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Hydrolysis: Reacts with water to form butanoic acid and thiocyanic acid.
Oxidation and Reduction: Can be oxidized to form sulfonyl derivatives or reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like primary amines and alcohols under mild conditions.
Hydrolysis: Requires acidic or basic conditions.
Oxidation: Often involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Thioureas and Thiocarbamates: From nucleophilic substitution.
Butanoic Acid and Thiocyanic Acid: From hydrolysis.
Sulfonyl Derivatives: From oxidation.
Wissenschaftliche Forschungsanwendungen
Butanoyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of butanoyl isothiocyanate involves its reactivity with nucleophiles, particularly thiol groups in proteins. This reactivity leads to the modification of protein function and can induce cellular responses such as apoptosis and cell cycle arrest. Key molecular targets include enzymes involved in detoxification pathways and transcription factors like Nrf2, which regulates the expression of antioxidant proteins .
Vergleich Mit ähnlichen Verbindungen
Butanoyl isothiocyanate can be compared with other isothiocyanates such as:
Allyl Isothiocyanate: Known for its pungent flavor and antimicrobial properties.
Phenethyl Isothiocyanate: Studied for its anticancer effects.
Sulforaphane: Recognized for its potent antioxidant activity.
Uniqueness: this compound is unique due to its specific reactivity and the types of products it forms. Its applications in organic synthesis and potential therapeutic uses distinguish it from other isothiocyanates .
Eigenschaften
CAS-Nummer |
28815-59-0 |
|---|---|
Molekularformel |
C5H7NOS |
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
butanoyl isothiocyanate |
InChI |
InChI=1S/C5H7NOS/c1-2-3-5(7)6-4-8/h2-3H2,1H3 |
InChI-Schlüssel |
RRHQYWHXJHTVRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


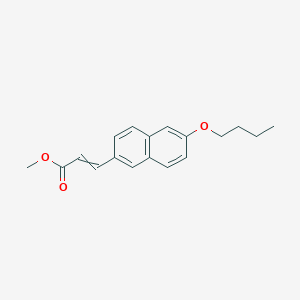


![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)
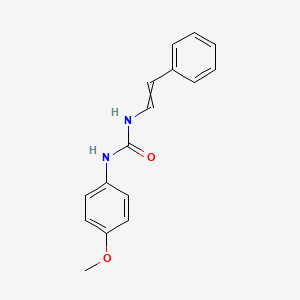
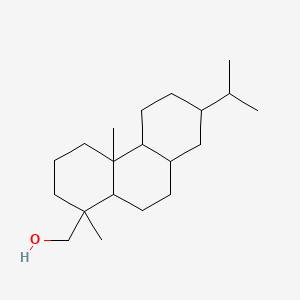
![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)


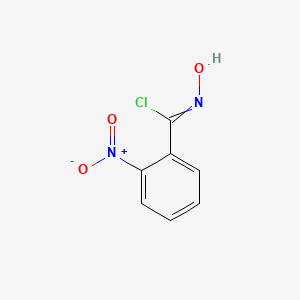
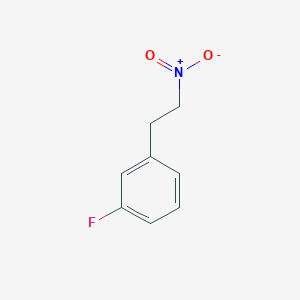
![N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726041.png)
![2-cyano-N'-[(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11726052.png)
![3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid](/img/structure/B11726054.png)
